2,4-Diméthylpyridine

Vue d'ensemble

Description

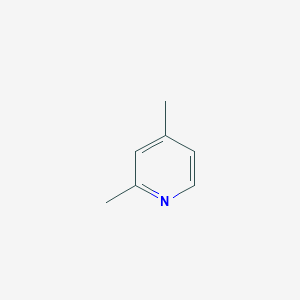

2, 4-Dimethylpyridine, also known as 2, 4-lutidene, belongs to the class of organic compounds known as methylpyridines. These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group. 2, 4-Dimethylpyridine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, 2, 4-dimethylpyridine is primarily located in the cytoplasm.

Applications De Recherche Scientifique

Chimie Médicinale : Inhibition de la COX et Chimioprévention du Cancer

Les dérivés de la 2,4-Diméthylpyridine ont été étudiés pour leur potentiel en chimie médicinale, en particulier comme inhibiteurs des cyclooxygénases (COX-1 et COX-2). Ces enzymes sont impliquées dans le processus inflammatoire et sont des cibles pour les médicaments anti-inflammatoires. La recherche a montré que certains dérivés peuvent agir comme agents anti-COX, ce qui pourrait contribuer à la chimioprévention du cancer. Ils ont été trouvés pour induire l'apoptose, inhiber la néoplasie, supprimer l'angiogenèse et affecter l'inhibition du cycle cellulaire .

Études de Docking Moléculaire

Dans le domaine de la chimie computationnelle, les dérivés de la this compound ont été utilisés dans des études de docking moléculaire. Ces études aident à comprendre les interactions de liaison des composés dans les sites actifs des enzymes comme COX-1 et COX-2. Ces recherches sont cruciales pour la conception de médicaments ayant des actions cibles spécifiques, car elles peuvent prédire l'affinité et l'activité des candidats médicaments .

Mécanisme D'action

Target of Action

2,4-Dimethylpyridine, also known as 2,4-Lutidine , is a heterocyclic organic compound and one of several dimethyl-substituted derivatives of pyridine It’s known that pyridines and their derivatives have a wide range of biological targets due to their presence in many natural products, pharmaceuticals, and agrochemical compounds .

Biochemical Pathways

The biodegradation of pyridines, including 2,4-Dimethylpyridine, proceeds via multiple pathways . Although pyridine is an excellent source of carbon, nitrogen, and energy for certain microorganisms, methylation significantly retards degradation of the pyridine ring . This suggests that 2,4-Dimethylpyridine may interact with biochemical pathways in a similar manner, affecting the energy metabolism of certain microorganisms.

Pharmacokinetics

Some physical and chemical properties have been reported, such as its boiling point . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

For example, pyridines and their derivatives are known to interact with various biological targets, influencing a wide range of physiological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dimethylpyridine. For instance, the biodegradation of pyridines is known to be influenced by environmental conditions . Additionally, the compound’s physical and chemical properties, such as its boiling point , can be affected by environmental factors like temperature and pressure.

Activité Biologique

2,4-Dimethylpyridine (C₇H₉N), a derivative of pyridine, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

2,4-Dimethylpyridine is primarily used as a catalyst in organic synthesis, particularly in the pharmaceutical industry for drug development. Its unique structural properties allow it to participate in various chemical reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Anticancer Potential

Recent studies have investigated the biological activity of 2,4-dimethylpyridine through its platinum complexes. One notable study evaluated three platinum complexes: Pt₂(2,4-dimethylpyridine)₄(berenil)₂ (Pt14), Pt₂(3,4-dimethylpyridine)₄(berenil)₂ (Pt15), and Pt₂(3,5-dimethylpyridine)₄(berenil)₂ (Pt16). The results indicated that these complexes exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin. The mechanism of action involved inducing apoptosis through both mitochondrial and external pathways, as evidenced by flow cytometry assessments and caspase activity analysis .

Neuropharmacological Effects

2,4-Dimethylpyridine has also been studied for its neuropharmacological effects. Research indicates that it may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. However, further studies are required to elucidate its mechanisms and therapeutic efficacy .

Toxicological Profile

While 2,4-dimethylpyridine shows promise in various biological activities, its safety profile must be considered. Toxicological studies indicate that high doses can lead to adverse effects such as respiratory irritation and central nervous system depression. The LD50 for related pyridine derivatives has been reported between 2500 and 5000 mg/kg body weight in animal studies .

Summary of Research Findings

Case Study 1: Anticancer Activity

In a clinical evaluation of Pt14, researchers reported a marked reduction in cell viability in treated breast cancer cells compared to untreated controls. Apoptosis markers such as caspase-3 activation were significantly elevated, indicating effective induction of programmed cell death.

Case Study 2: Neuropharmacological Assessment

A study investigating the effects of 2,4-dimethylpyridine on animal models demonstrated changes in behavior consistent with altered neurotransmitter levels. These findings suggest that the compound may modulate synaptic transmission but require further validation through controlled trials.

Propriétés

IUPAC Name |

2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYNAJVZFGKDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051556 | |

| Record name | 2,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red hygroscopic liquid; [Aldrich MSDS], Liquid, Yellowish liquid; Smoky phenolic odor | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

350 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.929 - 0.935 (20º) | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

3.17 [mmHg] | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-47-4 | |

| Record name | 2,4-Dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Lutidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83903UJ0WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-64 °C | |

| Record name | 2,4-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-dimethylpyridine?

A1: The molecular formula of 2,4-dimethylpyridine is C7H9N, and its molecular weight is 107.15 g/mol.

Q2: What spectroscopic data is available for 2,4-dimethylpyridine?

A2: Numerous studies provide spectroscopic data for 2,4-dimethylpyridine. These include:

- 1H NMR spectroscopy: [, , ] This technique provides information about the hydrogen atoms within the molecule, including their chemical shifts and coupling constants.

- 13C NMR spectroscopy: [] This technique provides information about the carbon atoms in the molecule.

- Infrared (IR) spectroscopy: [, , ] This technique reveals information about the vibrational modes of the molecule, allowing identification of functional groups.

Q3: How do the methyl groups in 2,4-dimethylpyridine influence its physical properties?

A3: The position of the methyl groups in 2,4-dimethylpyridine significantly influences its physical properties compared to pyridine or other isomers. Research has shown that 2,4-dimethylpyridine exhibits distinct:

- Vapor pressure: [] The presence and position of methyl groups affect the volatility of the molecule.

- Heat capacity: [, ] The methyl groups contribute to the overall heat capacity of the molecule, particularly regarding their rotation.

- Melting point and boiling point: [] The methyl groups affect intermolecular interactions, influencing melting and boiling points.

Q4: Does 2,4-dimethylpyridine exhibit any unique phase transitions?

A4: No, research indicates that 2,4-dimethylpyridine does not undergo any lambda-type phase transitions in its crystalline state, unlike its isomer 2,6-dimethylpyridine and 3,4-dimethylpyridine. []

Q5: Can 2,4-dimethylpyridine act as a ligand in metal complexes?

A5: Yes, 2,4-dimethylpyridine readily acts as a nitrogen-donor ligand in various metal complexes. Studies show complex formation with:

- Copper(I) salts: [, ] Different stoichiometries and polymeric structures are observed depending on the counterion and reaction conditions.

- Silver(I) salts: [] Similar to copper(I), complexes with varying stoichiometries and structures are observed.

- Palladium(II) complexes: [] 2,4-dimethylpyridine acts as a ligand in palladium complexes studied for potential anti-cancer activity.

- Titanium tetrachloride (TiCl4): [, ] It forms Lewis acid-base adducts with TiCl4, influencing the polymerization of isobutylene.

Q6: How does 2,4-dimethylpyridine behave in reactions with borinium ions?

A6: Gas-phase studies using the equilibrium method reveal that the binding strength of dimethoxy borinium ions to 2,4-dimethylpyridine is greater than that to 2-methylpyridine. This preference is consistent with the relative gas-phase basicities of these compounds. The study suggests that the borinium ion likely binds to the same nitrogen atom as a proton. []

Q7: Can 2,4-dimethylpyridine be oxidized to its N-oxide?

A7: Yes, 2,4-dimethylpyridine can be efficiently oxidized to its corresponding N-oxide using trichloroisocyanuric acid as the oxidizing agent in the presence of acetic acid and water. This reaction offers a convenient method for synthesizing the N-oxide derivative. [, ]

Q8: What is the role of 2,4-dimethylpyridine in isobutylene polymerization?

A8: 2,4-dimethylpyridine functions as an electron donor or Lewis base in the living cationic polymerization of isobutylene. Studies reveal:

- Rate Modulation: Increasing the concentration of 2,4-dimethylpyridine generally leads to a slight decrease in the polymerization rate. [, ]

- Living Polymerization: Its presence allows for controlled polymerization, yielding polymers with predictable molecular weights and narrow polydispersity indices. [, , ]

- Carbocation Stabilization: It interacts with the propagating carbocation species, stabilizing them and preventing unwanted side reactions like chain transfer or termination. [, ]

Q9: Are there any studies on the biological activity of 2,4-dimethylpyridine metal complexes?

A9: Yes, recent research investigates the potential of platinum(II) complexes containing 2,4-dimethylpyridine as anti-cancer agents. [, ] Specifically, these studies evaluate:

- Cytotoxicity: In vitro assays assess the complexes' ability to inhibit the growth and viability of cancer cell lines, such as breast cancer cells (MCF-7 and MDA-MB-231). [, ]

- Mechanism of Action: Studies explore the complexes' effects on cell cycle progression, DNA synthesis, and apoptosis induction to understand their anti-cancer mechanisms. [, ]

- Selectivity: Research investigates if these complexes exhibit any preferential toxicity towards cancer cells compared to normal, healthy cells. [, ]

Q10: Is there any information about the biodegradation of 2,4-dimethylpyridine?

A10: Yes, research has demonstrated the biodegradation of 2,4-dimethylpyridine by specific bacterial strains. One study highlights the capability of Rhodococcus erythropolis to degrade this compound. [] Understanding such biodegradation pathways is crucial for environmental remediation strategies.

Q11: Are there any environmental concerns associated with 2,4-dimethylpyridine?

A11: While specific data on the environmental impact of 2,4-dimethylpyridine might be limited in the provided research, it's crucial to acknowledge its presence in industrial wastewater, particularly from coal processing and the production of synthetic materials. [] Understanding its environmental fate and potential for bioaccumulation is essential for developing sustainable waste management practices.

Q12: Have computational methods been applied to study 2,4-dimethylpyridine?

A12: Yes, computational chemistry techniques, particularly density functional theory (DFT), have been employed to study 2,4-dimethylpyridine and its metal complexes. [] These calculations help predict:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.